(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyindole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide typically involves multi-step organic synthesis. The process begins with the preparation of the hydroxyindole precursor, followed by the construction of the polyunsaturated fatty acid chain. The final step involves the coupling of these two components under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as column chromatography and recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the fatty acid chain can be reduced to single bonds.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield an aldehyde or ketone, while reduction of the double bonds can result in a fully saturated fatty acid chain.
Scientific Research Applications
(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential role in cellular signaling pathways and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide involves its interaction with specific molecular targets and pathways. The hydroxyindole moiety can interact with various enzymes and receptors, modulating their activity. Additionally, the polyunsaturated fatty acid chain can incorporate into cell membranes, affecting membrane fluidity and signaling processes. These interactions can lead to various biological effects, such as modulation of inflammatory pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(5Z,8Z,11Z,14Z,17E)-icosa-5,8,11,14,17-pentaenoic acid: Lacks the hydroxyindole moiety, making it less versatile in biological interactions.
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide: Similar structure but with variations in the position of double bonds.
Uniqueness
The uniqueness of (5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide lies in its combination of a hydroxyindole moiety with a polyunsaturated fatty acid chain. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C30H40N2O2 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide |
InChI |
InChI=1S/C30H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h3-4,6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2,5,8,11,14,17-19,22-23H2,1H3,(H,31,34)/b4-3+,7-6-,10-9-,13-12-,16-15- |
InChI Key |
RYPAMQYLBIIZHL-KBRNBYEHSA-N |
Isomeric SMILES |
CC/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.